molecular formula C10H12N2O B1377667 4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one CAS No. 933698-79-4

4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one

Cat. No. B1377667
CAS RN: 933698-79-4
M. Wt: 176.21 g/mol
InChI Key: ZJMZHOMUFKQBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one, also known as 4-AMT, is a synthetic compound that has been used in a variety of scientific and medical research applications. It is an aromatic heterocyclic compound that belongs to the quinoline family and is composed of a nitrogen-containing ring and four hydrogens. 4-AMT is a powerful stimulant, and it has been used in research to investigate the effects of various compounds on the central nervous system. It has also been used in various laboratory experiments to investigate the biochemical and physiological effects of various drugs and other compounds.

Scientific Research Applications

Ring-Chain Tautomerism Studies

One significant area of research focuses on the ring-chain tautomerism observed in 1,2,3,4-tetrahydroquinoline derivatives. Studies have been conducted on the synthesis of these derivatives through reactions with aldehydes and ketones, highlighting their preference for ring forms over chain forms, especially in ketone derivatives and alkyl aldehyde derivatives. This tautomerism is influenced by the electronic character of substituents, as demonstrated by linear correlations between the Hammett–Brown σ+ parameter and log K (equilibrium constant) for para-phenyl substituted compounds. Such insights are crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals and material science (Sinkkonen et al., 2003).

Synthesis Methods

Another area of interest is the development of novel synthesis methods for 1,2,3,4-tetrahydroquinoline derivatives. Innovations include the synthesis of enantiopure 4-amino-3-hydroxymethyl-tetrahydroquinolines via intramolecular cycloaddition of chiral nitrones, highlighting advances in stereochemical control and efficiency in organic synthesis. These methodologies open new avenues for the creation of complex molecules with specific chiral configurations, which are essential in the development of new drugs and materials (Broggini et al., 2007).

Medicinal Chemistry Applications

In medicinal chemistry, 1,2,3,4-tetrahydroquinoline derivatives have shown a wide range of pharmacological activities, including anti-cancer, anti-diabetic, anti-inflammatory, and anti-HIV properties. These compounds are integral to numerous biologically active natural products and therapeutic agents, underlining their significance in drug discovery and development. The versatility of the tetrahydroquinoline scaffold enables the creation of diverse molecules with targeted biological activities, making them a valuable tool in the search for new treatments (Sabale et al., 2013).

Green Chemistry and Sustainable Synthesis

Efforts to develop more sustainable and efficient synthesis methods for these compounds include direct, solvent-free synthesis techniques. Such approaches align with the principles of green chemistry, aiming to reduce the use of hazardous solvents and minimize waste in chemical processes. The development of catalyst-free methods and the use of benign solvents or solvent-free conditions are examples of how the synthesis of 1,2,3,4-tetrahydroquinoline derivatives is becoming more environmentally friendly, demonstrating the potential for these methods in industrial applications (Correa et al., 2002).

Biochemical Analysis

Biochemical Properties

4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with aminomethyl transferase, an enzyme involved in the glycine cleavage system. This interaction facilitates the transfer of aminomethyl groups, which is crucial for the metabolism of glycine . Additionally, this compound may interact with other biomolecules, such as pyridoxal phosphate-dependent decarboxylase, influencing various metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of glucose transporter type 4 (GLUT4) in muscle cells, thereby impacting glucose uptake and metabolism . Furthermore, this compound may modulate the expression of genes involved in metabolic pathways, leading to changes in cellular function and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For example, this compound has been found to inhibit the activity of certain enzymes involved in the glycine cleavage system, thereby affecting glycine metabolism . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound may lead to changes in cellular function, such as alterations in gene expression and metabolic activity. These effects are often observed in both in vitro and in vivo studies, highlighting the importance of monitoring the temporal dynamics of this compound’s activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and metabolism. At higher doses, this compound can exhibit toxic or adverse effects, such as disruption of metabolic pathways and cellular damage . Threshold effects have also been observed, where a certain dosage level is required to elicit significant biological responses.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the glycine cleavage system. This compound interacts with enzymes such as aminomethyl transferase and pyridoxal phosphate-dependent decarboxylase, influencing the metabolism of glycine and other amino acids . Additionally, this compound may affect metabolic flux and metabolite levels, leading to changes in cellular energy production and overall metabolic activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments . The localization and distribution of this compound can influence its activity and function, as well as its overall impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence metabolic pathways and energy production. The precise localization of this compound within cells can determine its specific biological effects and interactions with other biomolecules.

properties

IUPAC Name

4-(aminomethyl)-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-4,7H,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMZHOMUFKQBLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2NC1=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

933698-79-4
Record name 4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 2
4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 3
4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 4
4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 5
4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 6
4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.